1-[(dimethylamino)sulfonyl]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-3-piperidinecarboxamide
Overview
Description
1-[(dimethylamino)sulfonyl]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C18H27N3O3S and its molecular weight is 365.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.17731291 g/mol and the complexity rating of the compound is 573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Optical Probes for Anion Detection
A study by Al-Sayah, Abdalla, and Shehab (2016) discusses the synthesis of a new molecule, closely related to the chemical structure , as an optical probe for anions. Their research demonstrated how the presence of various anions affects the spectroscopic properties of the compound, showing strong binding to carboxylate, oxalate, cyanide, and dihydrogen phosphate anions, which resulted in an increase in the emission and changes in its chemical shifts. This application highlights the potential of such compounds in detecting and analyzing anions in various environments (Al-Sayah, Abdalla, & Shehab, 2016).
Analytical Chemistry and Substance Detection
Kline, Kusma, and Matuszewski (1999) detailed a method for determining a non-peptide oxytocin receptor antagonist in human plasma, showcasing the compound's application in analytical chemistry. The method involved liquid-liquid extraction followed by automated pre-column chemical derivatization, highlighting the compound's utility in sensitive and selective detection processes in biomedical research (Kline, Kusma, & Matuszewski, 1999).
Sensing and Imaging Applications
Wen, Geng, Yin, and Wang (2011) developed a novel tetraazamacrocycle fluorescent sensor, capable of selective and ratiometric sensing of Hg(2+) and bovine serum albumin (BSA) in aqueous solutions. This sensor, leveraging a compound structurally related to the query, demonstrates the broad potential of such chemicals in environmental monitoring and biomedical imaging (Wen, Geng, Yin, & Wang, 2011).
Advanced Material Research
Faridbod, Ganjali, Larijani, and Norouzi (2009) utilized a derivative of the compound as a sensing material in the construction of carbon paste Er(III) sensors. The research highlights the application of such compounds in developing sensors with improved sensitivity, selectivity, and response time, demonstrating their utility in material science and environmental monitoring (Faridbod, Ganjali, Larijani, & Norouzi, 2009).
Properties
IUPAC Name |
1-(dimethylsulfamoyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-20(2)25(23,24)21-12-6-9-15(13-21)18(22)19-17-11-5-8-14-7-3-4-10-16(14)17/h3-4,7,10,15,17H,5-6,8-9,11-13H2,1-2H3,(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKCHOFZDFARRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCC(C1)C(=O)NC2CCCC3=CC=CC=C23 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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